molecular formula C15H12BrClO B1292967 4'-Bromo-3-(4-chlorophenyl)propiophenone CAS No. 296271-45-9

4'-Bromo-3-(4-chlorophenyl)propiophenone

Cat. No.: B1292967
CAS No.: 296271-45-9
M. Wt: 323.61 g/mol
InChI Key: AAQWRXMBFZVSIQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-chlorophenyl)propiophenone, also known as 4-Bromo-3-CPP, is a chemical compound belonging to the class of propiophenones. It is a colorless solid with a molecular weight of 308.35 g/mol and a melting point of 109-111°C. It is a brominated analog of 4-chloro-3-CPP (3-chloro-4-propiophenone). 4-Bromo-3-CPP is used as an intermediate in the synthesis of various compounds, including pharmaceuticals and other organic compounds.

Scientific Research Applications

Photoreaction Mechanisms

Photoreaction mechanisms involving bromo and chloro phenols, similar in structure to 4'-Bromo-3-(4-chlorophenyl)propiophenone, have been studied through low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. These studies shed light on the photoreaction pathways and the formation of photoproducts like 4-bromo-2,5-cyclohexadienone, providing insights into the chemical behavior under light exposure (Akai et al., 2002).

Antibacterial Activity

Research on compounds structurally related to this compound, such as aryl substituted 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides, has demonstrated antibacterial properties. These findings highlight the potential for developing new antibacterial agents based on similar chemical frameworks (Prasad et al., 2006).

Molecular Structure Analysis

The molecular structure and properties of compounds closely related to this compound have been thoroughly investigated using techniques such as X-ray diffraction (XRD), spectroscopy (UV-vis, NMR), and computational methods (DFT, HOMA). These studies provide valuable information on the electronic structure, tautomerism, and intermolecular interactions, essential for understanding their chemical behavior and potential applications (Kaştaş et al., 2020).

Synthesis and Characterization of Novel Polymers

Synthesis efforts have extended to incorporating similar bromo and chlorophenyl groups into polymers, resulting in materials with interesting thermal, optical, and electrochemical properties. These novel polymers have potential applications in various fields, including electronics and materials science (Tapia et al., 2010).

Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties in chalcone derivatives structurally related to this compound has revealed significant potential for applications in optoelectronic devices. These studies offer insights into the electronic and charge transport properties, highlighting the utility of such compounds in developing semiconductor devices (Shkir et al., 2019).

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQWRXMBFZVSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644474
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296271-45-9
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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